7-Chloro-6-(3-methoxyanilino)quinoline-5,8-dione
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Overview
Description
7-Chloro-6-((3-methoxyphenyl)amino)quinoline-5,8-dione is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-((3-methoxyphenyl)amino)quinoline-5,8-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloroquinoline-5,8-dione and 3-methoxyaniline.
Condensation Reaction: The 7-chloroquinoline-5,8-dione is reacted with 3-methoxyaniline in the presence of a suitable condensing agent, such as phosphorus oxychloride or polyphosphoric acid, to form the desired product.
Reaction Conditions: The reaction is typically carried out under reflux conditions, with the temperature maintained between 100-150°C for several hours to ensure complete condensation.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 7-Chloro-6-((3-methoxyphenyl)amino)quinoline-5,8-dione may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-((3-methoxyphenyl)amino)quinoline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinoline derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-6-((3-methoxyphenyl)amino)quinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interacting with DNA: The compound may intercalate into DNA, interfering with DNA replication and transcription.
Modulating Signaling Pathways: It may affect various signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used for treating autoimmune diseases.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
Uniqueness
7-Chloro-6-((3-methoxyphenyl)amino)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, methoxy group, and amino group on the quinoline scaffold differentiates it from other quinoline derivatives and contributes to its potential therapeutic applications.
Biological Activity
7-Chloro-6-(3-methoxyanilino)quinoline-5,8-dione is a synthetic compound belonging to the quinoline family, characterized by its unique chemical structure which includes a chlorine atom at the 7-position and a methoxyaniline group at the 6-position. This compound has garnered attention due to its significant biological activities, particularly in anticancer research. The molecular formula of this compound is C_16H_14ClN_2O_3, with a molecular weight of approximately 321.76 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets involved in cancer progression and resistance mechanisms. It has been shown to modulate redox states within cells by interacting with enzymes such as NAD(P)H quinone oxidoreductase. This modulation can lead to apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent cytotoxic effects against a range of cancer cell lines. For instance, studies have demonstrated that derivatives of quinoline compounds can induce significant growth inhibition in various tumor types including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The compound's effectiveness is often measured using IC50 values (the concentration required to inhibit cell growth by 50%).
Table 1: Comparative Anticancer Activity of Quinoline Derivatives
Compound Name | Cell Line Tested | IC50 Value (µM) | Notes |
---|---|---|---|
This compound | MDA-MB-231 (breast cancer) | ~1.4 | Induces apoptosis through mitochondrial dysfunction |
6-Chloroquinoline-5,8-dione | HCT116 (colon carcinoma) | ~2.0 | Shows moderate cytotoxicity |
7-Bromo-6-(4-methoxyphenyl)quinoline-5,8-dione | A549 (lung cancer) | ~1.9 | Exhibits antiproliferative effects |
Structure-Activity Relationship (SAR)
The structure-activity relationship for this compound indicates that the presence of the methoxy group and chlorine atom significantly enhances its biological efficacy compared to other quinoline derivatives. The positioning of substituents on the quinoline ring can affect both the potency and selectivity towards different cancer cell lines .
Case Studies
A recent study evaluated the cytotoxic potential of various hydrazones derived from quinoline structures against a panel of 60 cancer cell lines. The results indicated that compounds similar to this compound exhibited submicromolar GI50 values across multiple tumor types, highlighting their potential as effective anticancer agents .
Table 2: Summary of Case Study Findings
Properties
CAS No. |
147116-42-5 |
---|---|
Molecular Formula |
C16H11ClN2O3 |
Molecular Weight |
314.72 g/mol |
IUPAC Name |
7-chloro-6-(3-methoxyanilino)quinoline-5,8-dione |
InChI |
InChI=1S/C16H11ClN2O3/c1-22-10-5-2-4-9(8-10)19-14-12(17)16(21)13-11(15(14)20)6-3-7-18-13/h2-8,19H,1H3 |
InChI Key |
GNVAPZVZJAYJFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl |
Origin of Product |
United States |
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